molecular formula C10H10O4 B1615699 Acetophenone, 5-methoxy-3,4-methylenedioxy- CAS No. 66922-69-8

Acetophenone, 5-methoxy-3,4-methylenedioxy-

Cat. No. B1615699
CAS RN: 66922-69-8
M. Wt: 194.18 g/mol
InChI Key: MLPLZAMGYMIKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetophenone, 5-methoxy-3,4-methylenedioxy- is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetophenone, 5-methoxy-3,4-methylenedioxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetophenone, 5-methoxy-3,4-methylenedioxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

66922-69-8

Product Name

Acetophenone, 5-methoxy-3,4-methylenedioxy-

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

1-(7-methoxy-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C10H10O4/c1-6(11)7-3-8(12-2)10-9(4-7)13-5-14-10/h3-4H,5H2,1-2H3

InChI Key

MLPLZAMGYMIKDU-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C(=C1)OC)OCO2

Canonical SMILES

CC(=O)C1=CC2=C(C(=C1)OC)OCO2

Other CAS RN

66922-69-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

Manganese dioxide (5 g, molar excess) was added to a solution of 2 (0.89 g, 4.5 mmol) in dichloromethane (10 mL). The resulting mixture was heated at reflux for 3 hours then filtered through Celite®. The filtrate was concentrated in vacuo to afford 3 as a tan solid.
Name
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name

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